6-N-Hydroxylaminopurine

Overview

Description

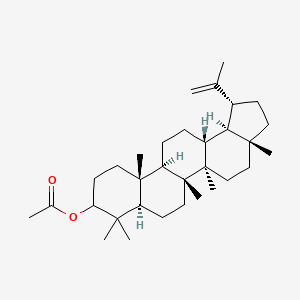

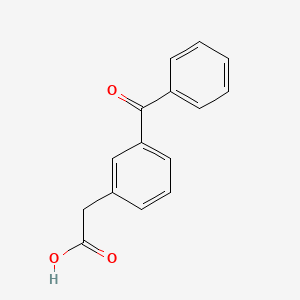

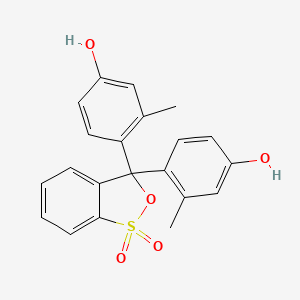

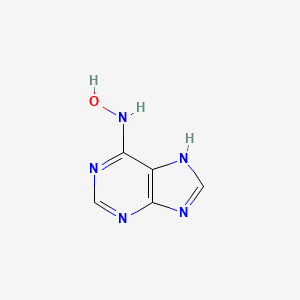

6-N-Hydroxylaminopurine (6-N-HAP) is a member of the class of 6-aminopurines that is adenine in which one of the exocyclic amino hydrogens is replaced by a hydroxy group . It is a potent mutagen in various organisms due to its ambiguous base-pairing properties .

Synthesis Analysis

The nucleotide analogue, 6-N-Hydroxylaminopurine deoxynucleoside triphosphate (dHAPTP), has been synthesized from 6-chloropurine by a procedure involving both enzymatic and chemical reagents .Molecular Structure Analysis

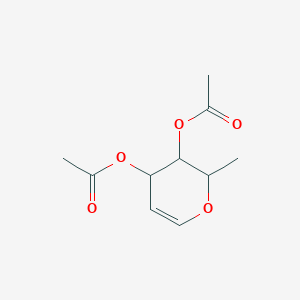

The 6-N-Hydroxylaminopurine molecule contains a total of 17 bond(s). There are 12 non-H bond(s), 10 multiple bond(s), 1 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 hydroxylamine(s) (aromatic), 1 hydroxyl group(s), 1 Imidazole(s), and 1 Pyrimidine(s) .Chemical Reactions Analysis

6-N-Hydroxylaminopurine has been shown to have a strong bactericidal activity against group A Streptococcus, anti-proliferative activity against tumor cell lines, and protection of mice colonized with this bacterium from ultraviolet-induced skin tumors . It has also been shown to be a potent mutagen in Listeria monocytogenes, by increasing the mutation rate and inducing the SOS-response .Physical And Chemical Properties Analysis

6-N-HAP has a melting point of 260 °C (decomp), a boiling point of 273.11°C (rough estimate), and a density of 1.4456 (rough estimate). It is slightly soluble in aqueous acid and DMSO .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-N-Hydroxylaminopurine (6-N-HAP), focusing on six unique applications:

Antibacterial and Antivirulence Agent

6-N-Hydroxylaminopurine has shown significant potential as an antibacterial and antivirulence agent. It has been found to reduce the viability of the Gram-positive pathogen Listeria monocytogenes by acting as a potent mutagen, increasing the mutation rate, and inducing the SOS-response. Additionally, it decreases virulence gene expression by reducing both the levels and activity of the virulence regulator PrfA .

Mutagenic Agent in Yeast

In yeast, particularly Saccharomyces cerevisiae, 6-N-HAP is used as a mutagenic agent. It has been employed in genome-wide screening to identify genes whose deletions confer sensitivity to mutagenic purine base analogs. This research helps in understanding the genetic control of base analog sensitivity and the mechanisms protecting cells from mutagenic and toxic actions of such compounds .

DNA Replication and Repair Studies

6-N-HAP is utilized in studies related to DNA replication and repair. Its ambiguous base-pairing properties make it a powerful mutagen, which is useful in investigating the mechanisms that ensure high fidelity of DNA replication. This includes the detoxification mechanisms that eliminate modified bases from the DNA precursor pool to prevent mutations .

Cancer Research

Purine analogs, including 6-N-HAP, have been explored for their potential in cancer research. Their ability to act as cytotoxic agents by incorporating into DNA and causing mutations makes them valuable in studying cancer cell proliferation and developing new cancer therapies. The mutagenic properties of 6-N-HAP can help in understanding how cancer cells respond to DNA damage and repair .

Antiviral Research

6-N-HAP has also been investigated for its antiviral properties. Purine analogs are known to be effective against viral infections, and 6-N-HAP’s ability to interfere with DNA replication can be leveraged to inhibit the replication of viruses. This makes it a candidate for developing antiviral drugs, especially against viruses that rely on DNA replication .

Bacterial Riboswitch Studies

6-N-HAP is used in studies involving bacterial riboswitches, which are RNA elements that bind specific metabolites and regulate gene expression. By acting as an analog to natural ligands of riboswitches, 6-N-HAP can block growth and reduce the viability of bacteria like Escherichia coli and Mycobacterium tuberculosis. This research is crucial for developing new antibacterial drugs targeting riboswitches .

Safety and Hazards

Mechanism of Action

Target of Action

6-N-Hydroxylaminopurine (6-N-HAP) primarily targets the guanine riboswitches in bacteria such as Listeria monocytogenes and Bacillus subtilis . Riboswitches are RNA elements that bind specific metabolites, leading to altered expression of downstream genes .

Mode of Action

6-N-HAP interacts with its targets by terminating the expression at guanine riboswitches, thereby preventing the expression of their downstream genes . Instead, 6-N-HAP acts as a potent mutagen, increasing the mutation rate and inducing the SOS-response .

Biochemical Pathways

The biochemical pathways affected by 6-N-HAP involve purine metabolism, cytoskeleton organization, and amino acid metabolism . The compound’s mutagenic properties are due to its ambiguous base-pairing properties, which result in a high mutagenic activity after their incorporation into DNA during replication .

Pharmacokinetics

It is known that the compound’s mutagenic and toxic effects depend on its conversion to the corresponding nucleotide .

Result of Action

The action of 6-N-HAP results in a reduction in the viability of certain bacteria, such as the Gram-positive pathogen Listeria monocytogenes . It also decreases virulence gene expression by reducing both the levels and activity of the virulence regulator PrfA . In yeast, it has been shown to induce sensitivity to mutagenic purine base analogs .

properties

IUPAC Name |

N-(7H-purin-6-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2,11H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCQWVQNMGNYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044959 | |

| Record name | N-Hydroxy-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-N-Hydroxylaminopurine | |

CAS RN |

5667-20-9 | |

| Record name | 6-Hydroxyaminopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5667-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-N-Hydroxylaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005667209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-N-Hydroxylaminopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxy-1H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.